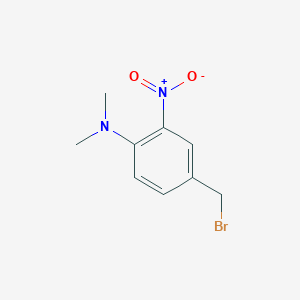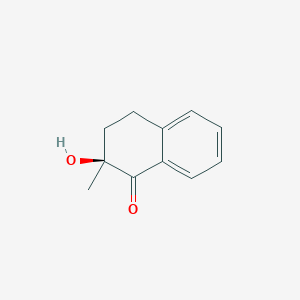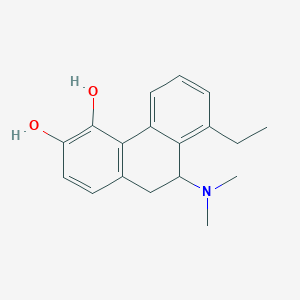![molecular formula C21H16N2O13S4 B14321042 6-[(5,7-Disulfonaphthalen-2-yl)carbamoylamino]naphthalene-1,3-disulfonic acid CAS No. 104954-42-9](/img/structure/B14321042.png)
6-[(5,7-Disulfonaphthalen-2-yl)carbamoylamino]naphthalene-1,3-disulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-[(5,7-Disulfonaphthalen-2-yl)carbamoylamino]naphthalene-1,3-disulfonic acid is a complex organic compound characterized by its naphthalene backbone and multiple sulfonic acid groups. This compound is notable for its applications in various scientific fields due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(5,7-Disulfonaphthalen-2-yl)carbamoylamino]naphthalene-1,3-disulfonic acid typically involves the sulfonation of naphthalene derivatives. One common method is the disulfonation of naphthalene using oleum, which introduces sulfonic acid groups at specific positions on the naphthalene ring . The reaction conditions often require controlled temperatures and the presence of a strong acid catalyst.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale sulfonation processes, followed by purification steps to isolate the desired product. The use of continuous reactors and advanced separation techniques ensures high yield and purity of the final compound .
Análisis De Reacciones Químicas
Types of Reactions
6-[(5,7-Disulfonaphthalen-2-yl)carbamoylamino]naphthalene-1,3-disulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the naphthalene ring.
Substitution: Electrophilic substitution reactions are common, where sulfonic acid groups can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions include various sulfonic acid derivatives, which can be further utilized in different applications .
Aplicaciones Científicas De Investigación
6-[(5,7-Disulfonaphthalen-2-yl)carbamoylamino]naphthalene-1,3-disulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Employed in biochemical assays and as a fluorescent probe due to its unique optical properties.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 6-[(5,7-Disulfonaphthalen-2-yl)carbamoylamino]naphthalene-1,3-disulfonic acid involves its interaction with specific molecular targets. The sulfonic acid groups enhance its solubility and reactivity, allowing it to participate in various biochemical pathways. The compound can bind to proteins and enzymes, modulating their activity and leading to specific biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Armstrong’s Acid (Naphthalene-1,5-disulfonic acid): Similar in structure but lacks the carbamoylamino group.
6,6’-Ureylene-bis(1-naphthol-3-sulfonic acid): Contains ureylene and naphthol groups, differing in functional groups and applications.
Uniqueness
6-[(5,7-Disulfonaphthalen-2-yl)carbamoylamino]naphthalene-1,3-disulfonic acid is unique due to its combination of sulfonic acid groups and the carbamoylamino moiety, which confer distinct chemical and biological properties. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective .
Propiedades
Número CAS |
104954-42-9 |
|---|---|
Fórmula molecular |
C21H16N2O13S4 |
Peso molecular |
632.6 g/mol |
Nombre IUPAC |
6-[(5,7-disulfonaphthalen-2-yl)carbamoylamino]naphthalene-1,3-disulfonic acid |
InChI |
InChI=1S/C21H16N2O13S4/c24-21(22-13-1-3-17-11(5-13)7-15(37(25,26)27)9-19(17)39(31,32)33)23-14-2-4-18-12(6-14)8-16(38(28,29)30)10-20(18)40(34,35)36/h1-10H,(H2,22,23,24)(H,25,26,27)(H,28,29,30)(H,31,32,33)(H,34,35,36) |
Clave InChI |
BADLLIMIENDXQI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C(C=C2C=C1NC(=O)NC3=CC4=CC(=CC(=C4C=C3)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Phenol, 2,6-dibromo-4-[[(2-hydroxyphenyl)methylene]amino]-](/img/structure/B14320971.png)
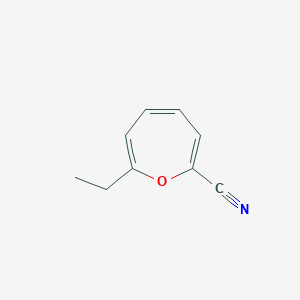
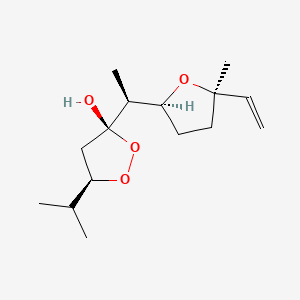


![3-Phenyl-3-[(propan-2-yl)oxy]propane-1,2-diol](/img/structure/B14321024.png)
![[4-(4-Methoxyphenyl)-3-(4-oxocyclohexa-2,5-dien-1-ylidene)-2,3-dihydro-1,2-oxazol-5-yl]acetic acid](/img/structure/B14321031.png)
![Stannane, phenyltris[(trifluoroacetyl)oxy]-](/img/structure/B14321038.png)
